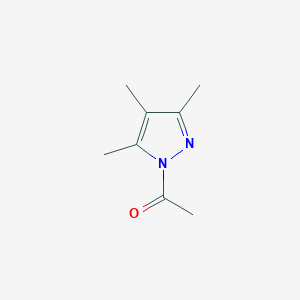![molecular formula C8H7ClN2O3S B12858931 2-(Aminomethyl)benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12858931.png)
2-(Aminomethyl)benzo[d]oxazole-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)benzo[d]oxazole-4-sulfonyl chloride is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a sulfonyl chloride functional group, which makes it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)benzo[d]oxazole-4-sulfonyl chloride typically involves the reaction of 2-aminomethylbenzo[d]oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 2-Aminomethylbenzo[d]oxazole
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is usually performed at low temperatures to prevent decomposition and side reactions. The mixture is stirred for several hours until the reaction is complete.
Product Isolation: The product is then isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions
2-(Aminomethyl)benzo[d]oxazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Condensation Reactions: It can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonamides.
科学的研究の応用
2-(Aminomethyl)benzo[d]oxazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-4-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity can be exploited to modify proteins, nucleic acids, and other biological macromolecules, leading to changes in their function and activity.
類似化合物との比較
Similar Compounds
2-(Aminomethyl)benzo[d]oxazole-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride.
2-(Aminomethyl)benzo[d]oxazole-4-sulfonamide: Contains a sulfonamide group, making it less reactive than the sulfonyl chloride derivative.
2-(Aminomethyl)benzo[d]oxazole-4-sulfonate esters: These esters are formed by the reaction of the sulfonyl chloride with alcohols.
Uniqueness
2-(Aminomethyl)benzo[d]oxazole-4-sulfonyl chloride is unique due to its high reactivity and versatility in chemical synthesis. The presence of the sulfonyl chloride group allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of various bioactive compounds.
特性
分子式 |
C8H7ClN2O3S |
|---|---|
分子量 |
246.67 g/mol |
IUPAC名 |
2-(aminomethyl)-1,3-benzoxazole-4-sulfonyl chloride |
InChI |
InChI=1S/C8H7ClN2O3S/c9-15(12,13)6-3-1-2-5-8(6)11-7(4-10)14-5/h1-3H,4,10H2 |
InChIキー |
DDYPCQJUDCHZHO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=C(O2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


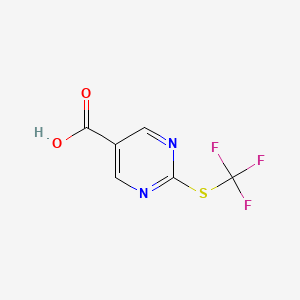
![5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine](/img/structure/B12858857.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12858868.png)

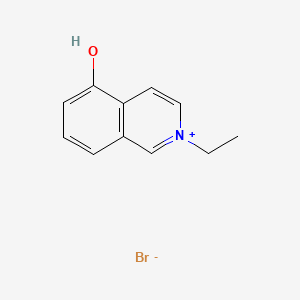
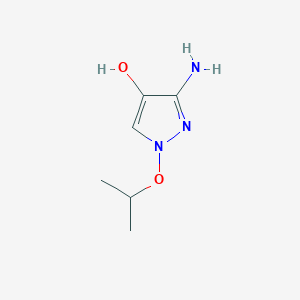
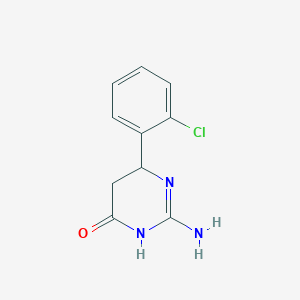
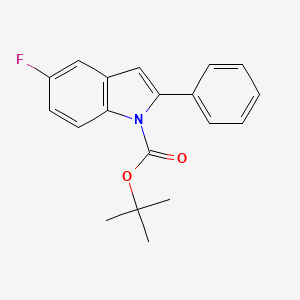
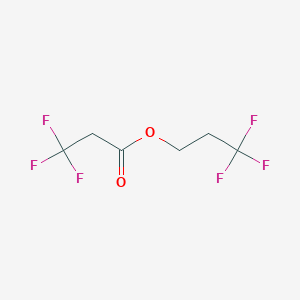


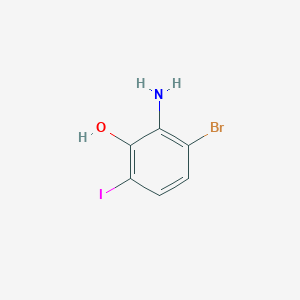
![(Z)-9-(hydroxymethylene)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12858927.png)
